6,7-Dimethoxyquinoline-5,8-dione
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Overview
Description
6,7-Dimethoxyquinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions and two ketone groups at the 5th and 8th positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoline-5,8-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6,7-dimethoxyquinoline.
Oxidation: The 6,7-dimethoxyquinoline is then subjected to oxidation to introduce the ketone groups at the 5th and 8th positions. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinoline derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: More oxidized quinoline derivatives.
Reduction: Dihydroxyquinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, antifungal, and antimalarial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 6,7-Dimethoxyquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. It targets enzymes such as nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species that can induce cell death in cancer cells .
Comparison with Similar Compounds
6,7-Dimethoxyquinoline-5,8-dione can be compared with other quinoline derivatives such as:
6,7-Dimethoxyquinazoline-5,8-dione: Similar structure but with a nitrogen atom at the 4th position.
5,8-Quinolinedione: Lacks the methoxy groups at the 6th and 7th positions.
6,7-Dichloroquinoline-5,8-dione: Contains chlorine atoms instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
59962-97-9 |
---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6,7-dimethoxyquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO4/c1-15-10-8(13)6-4-3-5-12-7(6)9(14)11(10)16-2/h3-5H,1-2H3 |
InChI Key |
HYTGTIAWYOOCLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)OC |
Origin of Product |
United States |
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